(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
Vue d'ensemble
Description
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound has been utilized in the synthesis of spiroketals with potential applications in medicinal chemistry. For example, Meilert, Pettit, and Vogel (2004) reported the synthesis of C15 polyketide spiroketals, demonstrating the compound's role in generating structures with biological activity, particularly in cancer cell growth inhibition (Meilert, Pettit, & Vogel, 2004).
Chemical Synthesis Techniques
- The compound has been involved in studies focusing on enantiospecific synthesis, highlighting its importance in creating specific stereochemical configurations in chemical compounds. Deschenaux et al. (1989) explored this aspect through the synthesis of carboxylic acids (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot-Guillarmod, 1989).
Exploration in Biochemical Properties
- Lian et al. (2011) synthesized novel carbohydrate-based derivatives using this compound, contributing to the understanding of its potential in creating new biochemical structures (Lian, Liu, Zheng, Liu, & Zhao, 2011).
- Mohammed et al. (2020) focused on the synthesis of a sugar imine molecule using this compound, illustrating its applicability in diverse chemical synthesis processes (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Pharmaceutical Research and Drug Design
- Bennett and Murphy (2020) isolated a derivative of this compound, demonstrating its potential in pharmaceutical research and drug design (Bennett & Murphy, 2020).
- Harding et al. (2003) explored its use in the synthesis of C-linked disaccharide mimetics, indicating its role in developing novel biochemical structures with potential therapeutic applications (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUADKSHAPHSQ-CZLVRFMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCOC4C(C(C(C(O4)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043154 | |
Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630023-01-6 | |
Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.